2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-2-yl)ethyl]acetamide
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Overview
Description
2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-2-yl)ethyl]acetamide is a complex organic compound that features a combination of oxadiazole, phenoxy, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-2-yl)ethyl]acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents or catalysts.
Coupling reactions: The oxadiazole intermediate is then coupled with a phenoxy derivative. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Final assembly: The pyridine moiety is introduced in the final step, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridine rings.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The phenoxy and pyridine moieties can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, the compound may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activity
Medicine
In medicine, derivatives of this compound could be developed as therapeutic agents. Their ability to interact with specific biological targets makes them candidates for drug development.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group compatibility.
Mechanism of Action
The mechanism by which 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-2-yl)ethyl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-2-yl)ethyl]acetamide
- 2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-2-yl)ethyl]acetamide
Uniqueness
The uniqueness of 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-2-yl)ethyl]acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group, in particular, may enhance its interaction with certain biological targets or improve its stability under specific conditions.
Properties
Molecular Formula |
C24H22N4O3 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(1-pyridin-2-ylethyl)acetamide |
InChI |
InChI=1S/C24H22N4O3/c1-16-6-8-18(9-7-16)23-27-24(31-28-23)19-10-12-20(13-11-19)30-15-22(29)26-17(2)21-5-3-4-14-25-21/h3-14,17H,15H2,1-2H3,(H,26,29) |
InChI Key |
MIGKQKZQXICVDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC(C)C4=CC=CC=N4 |
Origin of Product |
United States |
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